molecular formula C14H10ClN B1412835 4-Benzyl-2-chlorobenzonitrile CAS No. 1237127-93-3

4-Benzyl-2-chlorobenzonitrile

Cat. No.: B1412835
CAS No.: 1237127-93-3
M. Wt: 227.69 g/mol
InChI Key: QJYYTBLAMFPDRS-UHFFFAOYSA-N
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Description

4-Benzyl-2-chlorobenzonitrile is an organic compound with the molecular formula C({14})H({10})ClN It is a derivative of benzonitrile, featuring a benzyl group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-chlorobenzonitrile typically involves the following steps:

    Starting Materials: Benzyl chloride and 2-chlorobenzonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The benzyl chloride is reacted with 2-chlorobenzonitrile under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-chlorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Reactions: Formation of substituted benzonitriles.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

4-Benzyl-2-chlorobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Agricultural Chemistry: It may be used in the development of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-chlorobenzonitrile depends on its specific application

    Nitrile Group: Can form hydrogen bonds or coordinate with metal ions.

    Benzyl Group: Provides hydrophobic interactions and can participate in π-π stacking.

    Chlorine Atom: Can act as an electron-withdrawing group, influencing the reactivity of the compound.

These interactions can affect various biological pathways, depending on the target molecule and the context of its use.

Comparison with Similar Compounds

    2-Chlorobenzonitrile: Lacks the benzyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Bromo-2-chlorobenzonitrile: Similar structure but with a bromine atom instead of a benzyl group, which can affect its reactivity and applications.

    Benzonitrile: The simplest form without any substituents, used as a precursor in various chemical syntheses.

Uniqueness: 4-Benzyl-2-chlorobenzonitrile is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

4-benzyl-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYTBLAMFPDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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